gold(1+);3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane
gold(1+);3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane
Auranofin is a gold salt that is capable of eliciting pharmacologic actions that suppress inflammation and stimulate cell-mediated immunity. It has subsequently been listed by the World Health Organization as a member of the antirheumatic agent category. Auranofin appears to induce heme oxygenase 1 (HO-1) mRNA. Heme oxygenase 1 is an inducible heme-degrading enzyme with anti-inflammatory properties.
Auranofin is an orally available, lipophilic, organogold compound, used to treat rheumatoid arthritis, with anti-inflammatory and potential antineoplastic activities. Auranofin interacts with selenocysteine residue within the redox-active domain of mitochondrial thioredoxin reductase (TrxR), thereby blocking the activity of TrxR. As a result, this agent induces mitochondrial oxidative stress leading to the induction of apoptosis. Furthermore, this agent strongly inhibits the JAK1/STAT3 signal transduction pathway, thereby suppressing expression of immune factors involved in inflammation. TrxR, overexpressed in many cancer cell types, inhibits apoptosis, promotes cell growth and survival and plays a role in resistance to chemotherapy; TrxR catalyzes the reduction of oxidized thioredoxin (Trx) and plays a central role in regulating cellular redox homeostasis.
Auranofin can cause developmental toxicity according to state or federal government labeling requirements.
An oral chrysotherapeutic agent for the treatment of rheumatoid arthritis. Its exact mechanism of action is unknown, but it is believed to act via immunological mechanisms and alteration of lysosomal enzyme activity. Its efficacy is slightly less than that of injected gold salts, but it is better tolerated, and side effects which occur are potentially less serious.
Auranofin is an orally available, lipophilic, organogold compound, used to treat rheumatoid arthritis, with anti-inflammatory and potential antineoplastic activities. Auranofin interacts with selenocysteine residue within the redox-active domain of mitochondrial thioredoxin reductase (TrxR), thereby blocking the activity of TrxR. As a result, this agent induces mitochondrial oxidative stress leading to the induction of apoptosis. Furthermore, this agent strongly inhibits the JAK1/STAT3 signal transduction pathway, thereby suppressing expression of immune factors involved in inflammation. TrxR, overexpressed in many cancer cell types, inhibits apoptosis, promotes cell growth and survival and plays a role in resistance to chemotherapy; TrxR catalyzes the reduction of oxidized thioredoxin (Trx) and plays a central role in regulating cellular redox homeostasis.
Auranofin can cause developmental toxicity according to state or federal government labeling requirements.
An oral chrysotherapeutic agent for the treatment of rheumatoid arthritis. Its exact mechanism of action is unknown, but it is believed to act via immunological mechanisms and alteration of lysosomal enzyme activity. Its efficacy is slightly less than that of injected gold salts, but it is better tolerated, and side effects which occur are potentially less serious.
Brand Name:
Vulcanchem
CAS No.:
34031-32-8
VCID:
VC0519769
InChI:
InChI=1S/C14H20O9S.C6H15P.Au/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18;1-4-7(5-2)6-3;/h10-14,24H,5H2,1-4H3;4-6H2,1-3H3;/q;;+1/p-1/t10-,11-,12+,13-,14+;;/m1../s1
SMILES:
CCP(CC)CC.CC(=O)OCC1C(C(C(C(O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au+]
Molecular Formula:
C20H34AuO9PS
Molecular Weight:
678.5 g/mol
gold(1+);3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane
CAS No.: 34031-32-8
VCID: VC0519769
Molecular Formula: C20H34AuO9PS
Molecular Weight: 678.5 g/mol
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Auranofin is a gold salt that is capable of eliciting pharmacologic actions that suppress inflammation and stimulate cell-mediated immunity. It has subsequently been listed by the World Health Organization as a member of the antirheumatic agent category. Auranofin appears to induce heme oxygenase 1 (HO-1) mRNA. Heme oxygenase 1 is an inducible heme-degrading enzyme with anti-inflammatory properties. Auranofin is an orally available, lipophilic, organogold compound, used to treat rheumatoid arthritis, with anti-inflammatory and potential antineoplastic activities. Auranofin interacts with selenocysteine residue within the redox-active domain of mitochondrial thioredoxin reductase (TrxR), thereby blocking the activity of TrxR. As a result, this agent induces mitochondrial oxidative stress leading to the induction of apoptosis. Furthermore, this agent strongly inhibits the JAK1/STAT3 signal transduction pathway, thereby suppressing expression of immune factors involved in inflammation. TrxR, overexpressed in many cancer cell types, inhibits apoptosis, promotes cell growth and survival and plays a role in resistance to chemotherapy; TrxR catalyzes the reduction of oxidized thioredoxin (Trx) and plays a central role in regulating cellular redox homeostasis. Auranofin can cause developmental toxicity according to state or federal government labeling requirements. An oral chrysotherapeutic agent for the treatment of rheumatoid arthritis. Its exact mechanism of action is unknown, but it is believed to act via immunological mechanisms and alteration of lysosomal enzyme activity. Its efficacy is slightly less than that of injected gold salts, but it is better tolerated, and side effects which occur are potentially less serious. |
---|---|
CAS No. | 34031-32-8 |
Product Name | gold(1+);3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane |
Molecular Formula | C20H34AuO9PS |
Molecular Weight | 678.5 g/mol |
IUPAC Name | gold(1+);(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane |
Standard InChI | InChI=1S/C14H20O9S.C6H15P.Au/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18;1-4-7(5-2)6-3;/h10-14,24H,5H2,1-4H3;4-6H2,1-3H3;/q;;+1/p-1/t10-,11-,12+,13-,14+;;/m1../s1 |
Standard InChIKey | AUJRCFUBUPVWSZ-XTZHGVARSA-M |
Isomeric SMILES | CCP(CC)CC.CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au+] |
SMILES | CCP(CC)CC.CC(=O)OCC1C(C(C(C(O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au+] |
Canonical SMILES | CCP(CC)CC.CC(=O)OCC1C(C(C(C(O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au+] |
Appearance | Solid powder |
Colorform | White crystalline powder |
Melting Point | 110-111 112-115 °C |
Physical Description | Solid |
Purity | >95% (or refer to the Certificate of Analysis) |
Shelf Life | Auranofin powder darkens slightly when exposed to strong light and also to some extent when stored at a temperature of 60 °C or warmer; the darkening indicates a small degree of chemical degradation, but the effect on biologic activity is not known. |
Solubility | Insoluble in water 1.51e-01 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Auranofin; SKF-39162; SKF-D-39162; SKF 39162; SKF D 39162; SKFD-39162; SKFD39162; Ridaura; NSC 321521, Ridauragold thiol |
Reference | 1: Fuchs BB, RajaMuthiah R, Souza AC, Eatemadpour S, Rossoni RD, Santos DA, Junqueira JC, Rice LB, Mylonakis E. Inhibition of bacterial and fungal pathogens by the orphaned drug auranofin. Future Med Chem. 2016;8(2):117-32. doi: 10.4155/fmc.15.182. PubMed PMID: 26808006; PubMed Central PMCID: PMC4976847. 2: Oommen D, Yiannakis D, Jha AN. BRCA1 deficiency increases the sensitivity of ovarian cancer cells to auranofin. Mutat Res. 2016 Feb-Mar;784-785:8-15. doi: 10.1016/j.mrfmmm.2015.11.002. PubMed PMID: 26731315. 3: Gamberi T, Fiaschi T, Modesti A, Massai L, Messori L, Balzi M, Magherini F. Evidence that the antiproliferative effects of auranofin in Saccharomyces cerevisiae arise from inhibition of mitochondrial respiration. Int J Biochem Cell Biol. 2015 Aug;65:61-71. doi: 10.1016/j.biocel.2015.05.016. PubMed PMID: 26024642. 4: You BR, Park WH. Auranofin induces mesothelioma cell death through oxidative stress and GSH depletion. Oncol Rep. 2016 Jan;35(1):546-51. doi: 10.3892/or.2015.4382. PubMed PMID: 26530353. 5: Harbut MB, Vilchèze C, Luo X, Hensler ME, Guo H, Yang B, Chatterjee AK, Nizet V, Jacobs WR Jr, Schultz PG, Wang F. Auranofin exerts broad-spectrum bactericidal activities by targeting thiol-redox homeostasis. Proc Natl Acad Sci U S A. 2015 Apr 7;112(14):4453-8. doi: 10.1073/pnas.1504022112. PubMed PMID: 25831516; PubMed Central PMCID: PMC4394260. 6: He MF, Gao XP, Li SC, He ZH, Chen N, Wang YB, She JX. Anti-angiogenic effect of auranofin on HUVECs in vitro and zebrafish in vivo. Eur J Pharmacol. 2014 Oct 5;740:240-7. doi: 10.1016/j.ejphar.2014.07.034. PubMed PMID: 25064343. 7: Aguinagalde L, Díez-Martínez R, Yuste J, Royo I, Gil C, Lasa Í, Martín-Fontecha M, Marín-Ramos NI, Ardanuy C, Liñares J, García P, García E, Sánchez-Puelles JM. Auranofin efficacy against MDR Streptococcus pneumoniae and Staphylococcus aureus infections. J Antimicrob Chemother. 2015 Sep;70(9):2608-17. doi: 10.1093/jac/dkv163. PubMed PMID: 26142477. 8: Park SH, Lee JH, Berek JS, Hu MC. Auranofin displays anticancer activity against ovarian cancer cells through FOXO3 activation independent of p53. Int J Oncol. 2014 Oct;45(4):1691-8. doi: 10.3892/ijo.2014.2579. PubMed PMID: 25096914; PubMed Central PMCID: PMC4151813. 9: Hokai Y, Jurkowicz B, Fernández-Gallardo J, Zakirkhodjaev N, Sanaú M, Muth TR, Contel M. Auranofin and related heterometallic gold(I)-thiolates as potent inhibitors of methicillin-resistant Staphylococcus aureus bacterial strains. J Inorg Biochem. 2014 Sep;138:81-8. doi: 10.1016/j.jinorgbio.2014.05.008. PubMed PMID: 24935090; PubMed Central PMCID: PMC4139291. 10: Andrade RM, Chaparro JD, Capparelli E, Reed SL. Auranofin is highly efficacious against Toxoplasma gondii in vitro and in an in vivo experimental model of acute toxoplasmosis. PLoS Negl Trop Dis. 2014 Jul 31;8(7):e2973. doi: 10.1371/journal.pntd.0002973. PubMed PMID: 25079790; PubMed Central PMCID: PMC4117455. 11: Alzoubi K, Egler J, Abed M, Lang F. Enhanced eryptosis following auranofin exposure. Cell Physiol Biochem. 2015;37(3):1018-28. doi: 10.1159/000430228. PubMed PMID: 26397807. 12: Jatoi A, Radecki Breitkopf C, Foster NR, Block MS, Grudem M, Wahner Hendrickson A, Carlson RE, Barrette B, Karlin N, Fields AP. A mixed-methods feasibility trial of protein kinase C iota inhibition with auranofin in asymptomatic ovarian cancer patients. Oncology. 2015;88(4):208-13. doi: 10.1159/000369257. PubMed PMID: 25502607; PubMed Central PMCID: PMC4536897. 13: Fiskus W, Saba N, Shen M, Ghias M, Liu J, Gupta SD, Chauhan L, Rao R, Gunewardena S, Schorno K, Austin CP, Maddocks K, Byrd J, Melnick A, Huang P, Wiestner A, Bhalla KN. Auranofin induces lethal oxidative and endoplasmic reticulum stress and exerts potent preclinical activity against chronic lymphocytic leukemia. Cancer Res. 2014 May 1;74(9):2520-32. doi: 10.1158/0008-5472.CAN-13-2033. PubMed PMID: 24599128; PubMed Central PMCID: PMC4172421. 14: Park N, Chun YJ. Auranofin promotes mitochondrial apoptosis by inducing annexin A5 expression and translocation in human prostate cancer cells. J Toxicol Environ Health A. 2014;77(22-24):1467-76. doi: 10.1080/15287394.2014.955834. PubMed PMID: 25343295. 15: Isakov E, Weisman-Shomer P, Benhar M. Suppression of the pro-inflammatory NLRP3/interleukin-1β pathway in macrophages by the thioredoxin reductase inhibitor auranofin. Biochim Biophys Acta. 2014 Oct;1840(10):3153-61. doi: 10.1016/j.bbagen.2014.07.012. PubMed PMID: 25065288. |
PubChem Compound | 16667669 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator
678.4824 g/mol